![molecular formula C5H8O6 B2947055 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid CAS No. 860708-13-0](/img/structure/B2947055.png)
2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid
Overview
Description
2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C5H8O6 . It has a molecular weight of 164.11 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9)
. This indicates the specific arrangement of atoms in the molecule. The compound has 3 hydrogen bond donors and 6 hydrogen bond acceptors . Physical And Chemical Properties Analysis
2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid has a molecular weight of 164.11 g/mol . It has a topological polar surface area of 104 Ų and a complexity of 164 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 164.03208797 g/mol .Scientific Research Applications
Apoptosis Induction in Lymphoid Cells
2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is related to compounds like 4-Methylthio-2-oxobutanoic acid, which is a direct precursor of methional. Methional has been shown to induce apoptosis in BAF3 murine lymphoid cells, suggesting potential applications in cancer research and therapy. The presence of a methylthio group on the propanal moiety is crucial for apoptosis, emphasizing the importance of molecular structure in biological activity (Quash et al., 1995).
Enantioselective Catalysis in Organic Synthesis
2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is structurally related to compounds used in organic synthesis, like 2-(2-Methoxy-2-oxoethyl)acrylic acid. The asymmetric catalytic hydrogenation of such compounds can yield enantiomerically pure isoprenoid building blocks, crucial for natural product syntheses (Ostermeier et al., 2003).
Nonlinear Optical Applications
Compounds structurally similar to 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid, like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, have been studied for their potential in semiorganic nonlinear optical (NLO) applications. Their crystalline structures, stability, and NLO efficiency make them candidates for various technological applications, such as in photonics and telecommunications (Vinoth et al., 2020).
Pharmaceutical Compound Analysis
In pharmaceutical research, analogs of 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid are used in the development of analytical tools. For instance, haptens structurally similar to this compound have been synthesized for the analysis of pesticides like fenthion in fruit samples, highlighting its role in developing sensitive and effective detection methods for food safety (Zhang et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2,3-dihydroxy-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFSZCDZHSAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333190 | |
Record name | 2,3-dihydroxy-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid | |
CAS RN |
860708-13-0 | |
Record name | 2,3-dihydroxy-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxy-4-methoxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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